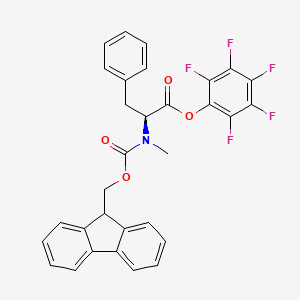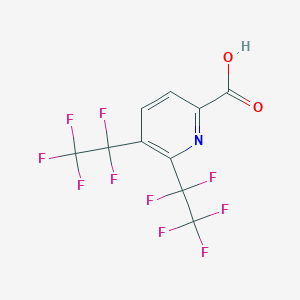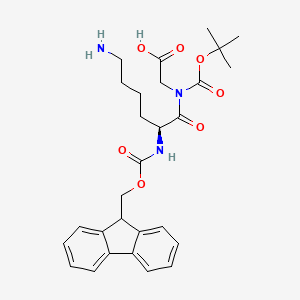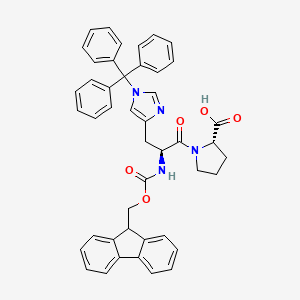
Fmoc-N-Me-Phe-OPfp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N-Me-Phe-OPfp (FMPOPfp) is a synthetic peptide derived from the amino acid phenylalanine (Phe). It is a member of the Fmoc (fluorenylmethyloxycarbonyl) family of peptides, which have been widely used in peptide synthesis and scientific research applications. FMPOPfp has been used in a variety of laboratory experiments, including for protein engineering, enzyme studies, and immunological research.
Mechanism of Action
Fmoc-N-Me-Phe-OPfp acts as a peptide mimic, mimicking the structure and function of proteins. By binding to specific proteins, Fmoc-N-Me-Phe-OPfp can modulate protein-protein interactions and alter the activity of proteins. It has been shown to interact with receptors, enzymes, and other proteins, and can be used to study the structure and function of proteins.
Biochemical and Physiological Effects
Fmoc-N-Me-Phe-OPfp has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes and receptors, as well as to regulate the expression of genes. It has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
Fmoc-N-Me-Phe-OPfp has several advantages for use in laboratory experiments. It is a stable peptide, with a long shelf-life and is easy to synthesize. It is also non-toxic and can be used at low concentrations. However, there are some limitations to its use in laboratory experiments. Fmoc-N-Me-Phe-OPfp is not very soluble in water, and can therefore be difficult to work with in aqueous solutions.
Future Directions
There are several possible future directions for Fmoc-N-Me-Phe-OPfp. It could be used to develop new drugs and therapeutic agents, as well as to study the structure and function of proteins. It could also be used to study the regulation of gene expression and to develop new peptide mimics. Additionally, Fmoc-N-Me-Phe-OPfp could be used to study the effects of peptides on the immune system, as well as to develop new peptide-based vaccines. Finally, Fmoc-N-Me-Phe-OPfp could be used in drug delivery systems, as well as to study the effects of peptides on cell signaling pathways.
Synthesis Methods
Fmoc-N-Me-Phe-OPfp is synthesized using a solid-phase peptide synthesis (SPPS) method, which involves the sequential coupling of protected amino acids to a resin-bound peptide chain. The Fmoc-N-Me-Phe-OPfp peptide is synthesized by first coupling the Fmoc-protected phenylalanine amino acid to the resin-bound peptide chain. Following this, the Fmoc group is then removed and the peptide chain is cleaved from the resin. The peptide is then purified using reverse-phase chromatography.
Scientific Research Applications
Fmoc-N-Me-Phe-OPfp has been used in a wide range of scientific research applications. It has been used to study protein engineering, enzyme studies, and immunological research. It has also been used to study the structure and function of proteins, as well as to develop new drugs and therapeutic agents.
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22F5NO4/c1-37(31(39)40-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22)23(15-17-9-3-2-4-10-17)30(38)41-29-27(35)25(33)24(32)26(34)28(29)36/h2-14,22-23H,15-16H2,1H3/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIBMSYNTQQCRE-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=CC=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22F5NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-Me-Phe-OPfp | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea hydrochloride, 98%, (99% ee)](/img/structure/B6292591.png)

![N-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea, 98%, (99% ee)](/img/structure/B6292598.png)
![1-[(4S)-4-Benzyl-4,5-dihydro-2-oxazolyl]isoquinoline, 98%, (99% ee)](/img/structure/B6292619.png)
![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl]cyclohexyl]amino]thioxomethyl]amino]butanamide, 98%](/img/structure/B6292620.png)
![1-[(4S)-4-Phenyl-4,5-dihydro-2-oxazolyl]isoquinoline, 95%, (99% ee)](/img/structure/B6292624.png)
![3-[(1R,2R)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione hydrochloride, 98%, (99% ee)](/img/structure/B6292628.png)
![N-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea, 98%, (99% ee)](/img/structure/B6292633.png)
![(11aS)-3,7-Bis[4-(2-naphthalenyl)phenyl]-10,11,12,13-tetrahydro-5-hydroxy-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6292637.png)
![(11aS)-3,7-Bis(3,5-dichlorophenyl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6292643.png)
![(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-1-pyrenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6292649.png)

